molecular formula C7H11FO2 B13262409 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde

1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13262409
M. Wt: 146.16 g/mol
InChI Key: VHPRGUPZZAXIPG-UHFFFAOYSA-N
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Description

  • The fluoro-hydroxypropyl group can be introduced through a nucleophilic substitution reaction. For instance, 3-fluoro-1,2-epoxypropane can be reacted with a suitable nucleophile to open the epoxide ring and form the desired fluoro-hydroxypropyl group.
  • Aldehyde Functionalization:

    • The aldehyde group can be introduced via oxidation of a primary alcohol precursor using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde typically involves multiple steps:

    • Formation of the Cyclopropane Ring:

      • The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

      Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.

    Common Reagents and Conditions:

      Oxidation: KMnO₄ in acidic or basic medium.

      Reduction: NaBH₄ in methanol or ethanol.

      Substitution: NaI in acetone for halogen exchange reactions.

    Major Products:

      Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carboxylic acid.

      Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-methanol.

      Substitution: 1-(3-Iodo-2-hydroxypropyl)cyclopropane-1-carbaldehyde.

    Scientific Research Applications

    1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

      Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

      Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

      Industry: It can be used in the production of fine chemicals and as a building block for various industrial applications.

    Mechanism of Action

    The mechanism by which 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-hydroxypropyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

    Comparison with Similar Compounds

    • 1-(3-Chloro-2-hydroxypropyl)cyclopropane-1-carbaldehyde
    • 1-(3-Bromo-2-hydroxypropyl)cyclopropane-1-carbaldehyde
    • 1-(3-Methyl-2-hydroxypropyl)cyclopropane-1-carbaldehyde

    Comparison:

    • Uniqueness: The presence of the fluoro group in 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs.
    • Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity, particularly in nucleophilic substitution reactions, making it distinct from other halogenated or alkyl-substituted analogs.

    Properties

    Molecular Formula

    C7H11FO2

    Molecular Weight

    146.16 g/mol

    IUPAC Name

    1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-carbaldehyde

    InChI

    InChI=1S/C7H11FO2/c8-4-6(10)3-7(5-9)1-2-7/h5-6,10H,1-4H2

    InChI Key

    VHPRGUPZZAXIPG-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1(CC(CF)O)C=O

    Origin of Product

    United States

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